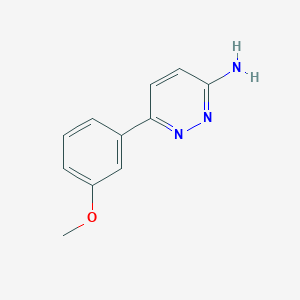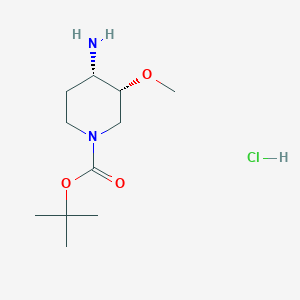
6-(3-Methoxyphenyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)pyridazin-3-amine is an aromatic N-heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenyl group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(3-Methoxyphenyl)pyridazin-3-amine involves the aza-Diels-Alder reaction. This reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility . The reaction conditions are simple, metal-free, and neutral, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of this compound can be achieved through the Friedel-Crafts reaction of guaiacol and succinic anhydride, followed by further treatment with bio-based epichlorohydrin to prepare the epoxy resin precursor . This method leverages biomass-derived starting materials, making it a sustainable approach to producing this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)pyridazin-3-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA-A receptor antagonist, it binds to the GABA-A receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological activities.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: Another pyridazine derivative with similar structural features.
Pyridazinone derivatives: Compounds like pyridazin-3(2H)-one, which share the pyridazine core structure.
Uniqueness
6-(3-Methoxyphenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the amine group at the 3-position of the pyridazine ring contribute to its unique reactivity and pharmacological profile.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
Clave InChI |
JGYJYDZOSNSCQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)

![ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728330.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate](/img/structure/B11728363.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
